(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
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Overview
Description
(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one is a complex organic compound characterized by the presence of a piperazine ring substituted with a benzyl group and a pentafluoropent-1-en-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves the reaction of 4-benzylpiperazine with a suitable fluorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and coatings due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated moiety enhances its binding affinity and stability, making it a valuable tool in biochemical assays. The piperazine ring can interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one: shares similarities with other fluorinated piperazine derivatives, such as:
Uniqueness
The unique combination of a benzylpiperazine moiety with a pentafluoropent-1-en-3-one structure distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5N2O/c17-15(18,16(19,20)21)14(24)6-7-22-8-10-23(11-9-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVMJNPYCLHPC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C=C/C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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